molecular formula C17H16N6O2 B393356 N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE

N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE

Cat. No.: B393356
M. Wt: 336.3g/mol
InChI Key: WUFPAAMALUBSPM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE is a complex organic compound featuring a pyrazole ring, cyano groups, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final step often includes the acylation of the amino group with acetic anhydride or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds .

Biology and Medicine

Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyrazole-based compounds. Examples include:

Uniqueness

N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3g/mol

IUPAC Name

N-[4-[(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)pyrazol-3-yl]-2-cyanoethenyl]phenyl]acetamide

InChI

InChI=1S/C17H16N6O2/c1-11(25)21-14-4-2-12(3-5-14)8-13(9-18)16-15(10-19)17(20)23(22-16)6-7-24/h2-5,8,24H,6-7,20H2,1H3,(H,21,25)/b13-8+

InChI Key

WUFPAAMALUBSPM-MDWZMJQESA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO

SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO

Origin of Product

United States

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